molecular formula C8H9Cl3O B15193433 trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride CAS No. 60254-21-9

trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride

Cat. No.: B15193433
CAS No.: 60254-21-9
M. Wt: 227.5 g/mol
InChI Key: CHLAOFANYRDCPD-UJURSFKZSA-N
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Description

Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride: is a chemical compound belonging to the class of organochlorine compounds. It is known for its potent insecticidal properties and is often used in the formulation of pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the reaction of 2,2-dimethylcyclopropane carboxylic acid with 2,2-dichlorovinyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors that can handle large volumes and maintain precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride has several scientific research applications:

  • Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound is studied for its effects on insect nervous systems, making it valuable in entomology research.

  • Medicine: : Research is ongoing to explore its potential use in developing new insecticides and pesticides.

  • Industry: : It is used in the formulation of commercial pesticides to control insect populations in agriculture.

Mechanism of Action

The compound exerts its effects by interfering with the nervous system of insects. It binds to sodium channels in nerve cells, leading to prolonged depolarization and paralysis of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to nerve signal transmission.

Comparison with Similar Compounds

Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is similar to other pyrethroid compounds such as permethrin and cypermethrin . it is unique in its specific structure and the resulting biological activity. The presence of the dichlorovinyl group and the cyclopropylcarbonyl chloride moiety contribute to its distinct properties.

List of Similar Compounds

  • Permethrin

  • Cypermethrin

  • Deltamethrin

  • Esfenvalerate

  • Lambda-cyhalothrin

Properties

CAS No.

60254-21-9

Molecular Formula

C8H9Cl3O

Molecular Weight

227.5 g/mol

IUPAC Name

(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6+/m0/s1

InChI Key

CHLAOFANYRDCPD-UJURSFKZSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C

Origin of Product

United States

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